![molecular formula C20H22N2O6S B4169216 ethyl 2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4169216.png)
ethyl 2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate
Overview
Description
Ethyl 2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate, also known as EAMSB, is a chemical compound used in scientific research for its potential therapeutic properties. EAMSB is a synthetic compound that belongs to the family of benzoate esters. It is a white crystalline powder that is soluble in organic solvents but insoluble in water. EAMSB has been studied for its potential use in the treatment of various diseases, including cancer and inflammation.
Mechanism of Action
The mechanism of action of ethyl 2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. ethyl 2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting the activity of HDACs, ethyl 2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate can prevent the expression of genes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
ethyl 2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate has been shown to have several biochemical and physiological effects. Studies have shown that ethyl 2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate can induce apoptosis, or programmed cell death, in cancer cells. ethyl 2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. By inhibiting angiogenesis, ethyl 2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate can prevent the growth and spread of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using ethyl 2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate in lab experiments is its potential therapeutic properties. ethyl 2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate has been shown to have anticancer and anti-inflammatory properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of using ethyl 2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate in lab experiments is its low solubility in water. This can make it difficult to administer in vivo and can limit its effectiveness.
Future Directions
There are several future directions for the study of ethyl 2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate. One area of research is the development of new drug formulations that can improve the solubility and bioavailability of ethyl 2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate. Another area of research is the identification of new targets for ethyl 2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate. While ethyl 2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate has been shown to inhibit the activity of HDACs, there may be other targets that are involved in its therapeutic effects. Finally, more studies are needed to determine the safety and efficacy of ethyl 2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate in humans. Clinical trials are needed to determine the optimal dosage and administration of ethyl 2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate for the treatment of various diseases.
Scientific Research Applications
Ethyl 2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate has been studied for its potential therapeutic properties in various scientific research applications. One of the main areas of research has been its potential use in the treatment of cancer. Studies have shown that ethyl 2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate can inhibit the growth and proliferation of cancer cells, including breast cancer, lung cancer, and prostate cancer cells.
properties
IUPAC Name |
ethyl 2-[[2-(3-acetyl-N-methylsulfonylanilino)acetyl]amino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6S/c1-4-28-20(25)17-10-5-6-11-18(17)21-19(24)13-22(29(3,26)27)16-9-7-8-15(12-16)14(2)23/h5-12H,4,13H2,1-3H3,(H,21,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUYWMFIIFOVSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC=CC(=C2)C(=O)C)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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